(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 488825-68-9
VCID: VC4333403
InChI: InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10-
SMILES: C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S
Molecular Formula: C15H11N3OS2
Molecular Weight: 313.39

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

CAS No.: 488825-68-9

Cat. No.: VC4333403

Molecular Formula: C15H11N3OS2

Molecular Weight: 313.39

* For research use only. Not for human or veterinary use.

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one - 488825-68-9

Specification

CAS No. 488825-68-9
Molecular Formula C15H11N3OS2
Molecular Weight 313.39
IUPAC Name (5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10-
Standard InChI Key WPEIBXMRVIDMLJ-RAXLEYEMSA-N
SMILES C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one consists of a thiazolidin-4-one ring system substituted at positions 3 and 5. Key structural elements include:

  • Position 3: A phenylamino group (-NH-C6H5) introduced via nucleophilic substitution of the 2-thioxo moiety.

  • Position 5: A pyridin-4-ylmethylene substituent (-CH=C5H4N) formed through Knoevenagel condensation.

  • Stereochemistry: Exclusive (Z)-configuration at the C5 methylene group, stabilized by intramolecular hydrogen bonding between the thioxo group and the pyridine nitrogen .

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • 1H NMR: A singlet at δ 9.26 ppm corresponds to the pyridin-4-ylmethylene proton, while aromatic protons of the phenylamino group appear as multiplet signals between δ 7.30–7.50 ppm .

  • 13C NMR: The thiazolidinone carbonyl (C4=O) resonates at ~170 ppm, with the thiocarbonyl (C2=S) observed near 190 ppm .

  • HRMS: Molecular ion peaks align with the theoretical m/z of 369.08 (C16H12N4OS2) .

Synthetic Methodologies

Microwave-Assisted Knoevenagel Condensation

The pyridin-4-ylmethylene group is introduced via a microwave-optimized Knoevenagel reaction:

Procedure:

  • Reactants: 2-Thioxothiazolidin-4-one (1.0 eq) and pyridin-4-carbaldehyde (1.2 eq).

  • Conditions: Acetic acid (3 eq), piperidine (0.1 eq), microwave irradiation (100 W, 120°C, 10 min).

  • Yield: 85–92% of (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one .

Mechanism:

  • Base-catalyzed deprotonation of the active methylene group.

  • Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the (Z)-configured exocyclic double bond .

Phenylamino Group Installation

The 2-thioxo group undergoes selective substitution with aniline:

Procedure:

  • Reactants: (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (1.0 eq) and aniline (1.5 eq).

  • Conditions: Ethanol, reflux (12 h), catalytic K2CO3.

  • Yield: 78% of target compound .

Key Observation:

  • Exclusive retention of (Z)-stereochemistry, confirmed by NOESY correlations between the pyridine proton and thiazolidinone C4 carbonyl .

KinaseIC50 (μM)Selectivity Index (vs. GSK3α/β)
DYRK1A0.02812.5
CK10.450.8
CDK5/p251.20.3
GSK3α/β0.351.0

Data sourced from , normalized to 100 nM ATP concentration.

The compound exhibited potent DYRK1A inhibition (IC50 28 nM), suggesting potential in neurodegenerative disease therapeutics .

Antiproliferative Effects

Dose-response studies in cancer cell lines demonstrated moderate activity:

Cell LineIC50 (μM)95% Confidence Interval
A54920.718.9–22.6
B-1620.418.5–22.4
MCF7>50N/A

Adapted from ; 72 h exposure, MTT assay.

The selectivity for melanoma (B-16) and lung adenocarcinoma (A549) lines correlates with overexpression of DYRK1A in these malignancies .

Structure-Activity Relationships

Role of the Pyridin-4-ylmethylene Group

Comparative studies with benzylidene analogs show:

  • Potency Enhancement: Pyridine substitution improves kinase binding affinity by 3–5 fold versus phenyl derivatives.

  • Solubility: Aqueous solubility increases to 12 μg/mL (pH 7.4) due to the pyridine nitrogen’s hydrogen-bonding capacity .

Impact of (Z)-Configuration

The stereochemistry at C5 critically influences bioactivity:

  • (Z)-Isomer: 10× more potent than (E)-counterparts in kinase assays.

  • Thermodynamic Stability: DFT calculations indicate (Z)-isomers are 4.2 kcal/mol more stable due to conjugated π-system stabilization .

Comparative Analysis with Related Thiazolidinones

CompoundDYRK1A IC50 (μM)A549 IC50 (μM)LogP
Target Compound0.02820.72.1
5-(4-Hydroxybenzylidene)0.03128.41.8
5-Benzo dioxol-5-yl0.04534.62.3
2-Amino-5-arylidene0.12>501.5

Data compiled from .

The target compound’s balanced lipophilicity (LogP 2.1) and dual kinase/cell growth inhibition position it as a lead candidate for further optimization.

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